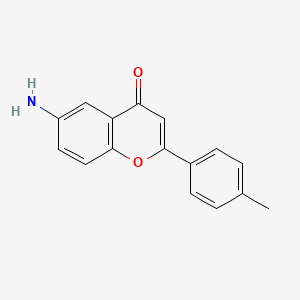

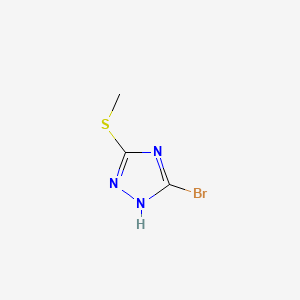

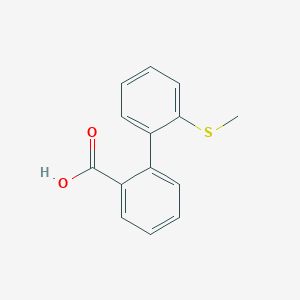

![molecular formula C5H3BrN2OS B596121 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one CAS No. 1211531-11-1](/img/structure/B596121.png)

2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one, also known as 2BP, is an organic compound that belongs to the class of heterocyclic compounds known as pyrrolothiazoles. It is a colorless solid that is insoluble in water and has a molecular weight of 209.05 g/mol. It is a widely used compound in scientific research and has a variety of applications in the fields of organic chemistry and biochemistry.

Aplicaciones Científicas De Investigación

Cycloaddition Reactions

2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one is used in cycloaddition reactions. In a study, pyrrolo[1,2-c]thiazoles acted as thiocarbonyl ylides in cycloaddition to electron-deficient alkenes and as azomethine ylides with electron-deficient alkynes. The analogous pyrazolo[1,5-c]thiazole, similarly generated, acted as a thiocarbonyl ylide with both types of dipolarophiles. This behavior was partially explained by Frontier MO theory (Sutcliffe et al., 2000).

Synthesis of Pyrrolo[2,3-d]thiazoles

A method for synthesizing pyrrolo[2,3-d]thiazoles from corresponding o-aminoalkynylthiazoles was described, involving microwave-assisted 5-endo-dig cyclization. Methylene-bridged substituents in the 6-position were obtained from 5-exo-Heck cyclization based on the same iodoaminothiazole precursor. Further structural variety was accessible via Suzuki reaction of 2-chloroaminothiazoles before or after cyclization (Koolman et al., 2010).

Semiconductor Research

The compound also finds application in semiconductor research. A study on the semiconducting characteristics of conjugated polymers with molecular energy levels systematically varied demonstrated that replacing electron-rich thiophene with electron-deficient thiazole significantly lowered the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This influenced the p-type or n-type semiconducting properties based on the number of thiazole units in the conjugated polymer structure (Hong et al., 2018).

Propiedades

IUPAC Name |

2-bromo-4,5-dihydropyrrolo[3,4-d][1,3]thiazol-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2OS/c6-5-8-2-1-7-4(9)3(2)10-5/h1H2,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKPCUIQKOPGQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=O)N1)SC(=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681067 |

Source

|

| Record name | 2-Bromo-4,5-dihydro-6H-pyrrolo[3,4-d][1,3]thiazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one | |

CAS RN |

1211531-11-1 |

Source

|

| Record name | 2-Bromo-4,5-dihydro-6H-pyrrolo[3,4-d][1,3]thiazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

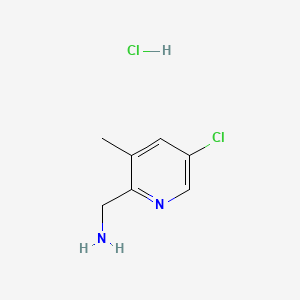

![2-(2,5-dichloropyridin-4-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B596041.png)

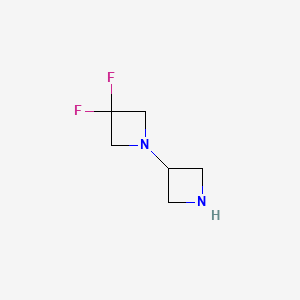

![1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B596055.png)